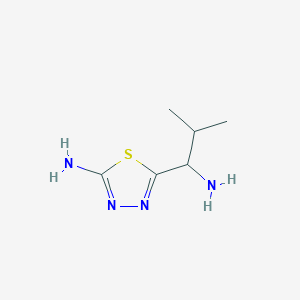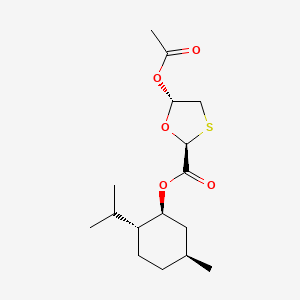
Ácido Taurocólico-3-O-β-glucurónido Sal Dipotásica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of taurocholic acid, a bile salt. . This compound is significant in various biochemical and physiological processes, particularly in the digestion and absorption of lipids.
Aplicaciones Científicas De Investigación
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt has various scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of bile acids and their derivatives.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Target of Action
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt primarily targets the Bile salt-activated lipase, Bile acid receptor, and Gastrotropin . These targets play crucial roles in the digestion and absorption of dietary fats.
Mode of Action
This compound is a glucuronide derivative of the bile salt taurocholic acid . It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is used as a cholagogue (promotes the discharge of bile) and choleretic (increases the volume of secretion of bile) .
Biochemical Pathways
The compound is involved in the Bile Acid Biosynthesis Metabolic pathway . This pathway is essential for the digestion and absorption of dietary fats. The compound’s action on its targets can influence this pathway, affecting the digestion and absorption of fats.
Pharmacokinetics
It is known that the compound is absorbed after it has solubilized fats .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the facilitation of fat digestion and absorption. By acting as a detergent, it solubilizes fats, making them easier to digest and absorb .
Análisis Bioquímico
Biochemical Properties
It is known to be a glucuronide derivative of the bile salt taurocholic acid . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in bile salt metabolism and transport .
Cellular Effects
Given its role as a derivative of a bile salt, it may influence cell function by participating in bile salt metabolism and transport .
Molecular Mechanism
As a glucuronide derivative of a bile salt, it may interact with biomolecules involved in bile salt metabolism and transport .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt in animal models .
Metabolic Pathways
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is involved in the metabolism of bile salts, given that it is a glucuronide derivative of a bile salt .
Subcellular Localization
Disclaimer: The information provided here is based on the data available as of the time of the search and may not be up-to-date or complete. Please verify the information with the original sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt involves the glucuronidation of taurocholic acid. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions to form the glucuronide conjugate. The reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to the hydroxyl group of taurocholic acid.
Industrial Production Methods
Industrial production of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using bioreactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Taurocholic Acid: The parent compound, involved in the emulsification of fats.
Tauroursodeoxycholic Acid: A hydrophilic bile acid with neuroprotective and anti-apoptotic properties.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Uniqueness
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also influences its biological activity and potential therapeutic applications, distinguishing it from other bile acids.
Propiedades
Número CAS |
75672-43-4 |
|---|---|
Fórmula molecular |
C₃₁H₄₉K₂NO₁₃S |
Peso molecular |
753.98 |
Sinónimos |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, Dipotassium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)




